Home > Products > Screening Compounds P138405 > (R)-N-(piperidin-3-yl)benzamide
(R)-N-(piperidin-3-yl)benzamide - 1062136-14-4

(R)-N-(piperidin-3-yl)benzamide

Catalog Number: EVT-3216146
CAS Number: 1062136-14-4
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3R, 2R)-2-[3-(1H-Indol-3-yl)-1-piperidyl]-2-phenyl-acetamides

Compound Description: This group of compounds, specifically diastereomers (3R, 2R)-4a, (3R, 2R)-6b, and (3R, 2R)-8c, were synthesized as intermediates in the development of new chiral 3-(piperidin-3-yl)-1H-indole derivatives. []

Relevance: These compounds share the core structure of (R)-N-(piperidin-3-yl)benzamide with an indole ring substituted at the 3-position of the piperidine ring. The presence of a phenyl acetamide substituent at the piperidine nitrogen introduces chirality and leads to diastereomeric forms. []

(3S, 2R)-2-[3-(1H-Indol-3-yl)-1-piperidyl]-2-phenyl-acetamides

Compound Description: These diastereomeric compounds, (3S, 2R)-5a, (3S, 2R)-7b, and (3S, 2R)-9c, are structurally similar to the previous group and were also synthesized as intermediates. []

Relevance: These compounds are diastereomers of the (3R, 2R) series, differing in the configuration at the chiral center introduced by the phenyl acetamide substituent. They maintain the core structure of (R)-N-(piperidin-3-yl)benzamide with an indole ring at the 3-position of the piperidine. []

(3R, 2S)-Methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate

Compound Description: This compound, denoted as (3R, 2S)-2a, was synthesized by N-alkylation of 3-(piperidin-3-yl)-1H-indole with (R)-2-(4-toluenesulfonyloxy)-phenylacetic acid methylester. []

Relevance: This compound shares the core structure of (R)-N-(piperidin-3-yl)benzamide with an indole ring substituted at the 3-position of the piperidine ring. The phenyl acetate substituent at the piperidine nitrogen introduces an additional chiral center, leading to the formation of diastereomers. []

(3S, 2S)-Methyl-2-[3-(1H-indole-3-yl)-1-piperidyl]-2-phenylacetate

Compound Description: This compound, (3S, 2S)-3a, is a diastereomer of (3R, 2S)-2a, synthesized through a similar N-alkylation strategy. []

Relevance: This compound is a diastereomer of (3R, 2S)-2a, differing in the configuration at the chiral center introduced by the phenyl acetate substituent. It retains the core structure of (R)-N-(piperidin-3-yl)benzamide with the indole ring at the 3-position of the piperidine. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Compound Description: Hu7691 is a potent and selective Akt inhibitor designed to overcome the cutaneous toxicity of earlier Akt inhibitors. It exhibits promising kinase selectivity, anticancer cell proliferation potencies, and favorable safety properties. [, ]

Relevance: While not directly derived from (R)-N-(piperidin-3-yl)benzamide, Hu7691 shares a similar core structure. It features a benzamide moiety connected to a substituted piperidine ring. The key differences lie in the substitution pattern on the piperidine ring and the presence of a 1-methyl-1H-pyrazol-5-yl group on the benzamide ring. [, ]

N- [5- [2- (3,5- dimethoxyphenyl) ethyl]-2h-pyrazol-3-yl] -4 - [(3r, 5s) -3,5- dimethyl-piperazin-1-yl] benzamide

Compound Description: This compound is the subject of patent applications describing pharmaceutical formulations and methods to enhance its in vitro dissolution. [, ]

Relevance: This compound shares the benzamide moiety with (R)-N-(piperidin-3-yl)benzamide, but instead of a piperidin-3-yl group, it has a more complex substituent featuring a pyrazole ring linked to a piperazine ring. [, ]

Source and Classification

The compound is derived from the interaction of piperidine and benzamide structures, which are common in pharmaceutical chemistry. It falls under the category of nitrogen-containing heterocycles, specifically those with therapeutic implications in neurology and cardiology. The classification of (R)-N-(piperidin-3-yl)benzamide aligns with compounds that exhibit significant biological activity, particularly as enzyme inhibitors or modulators.

Synthesis Analysis

The synthesis of (R)-N-(piperidin-3-yl)benzamide can be achieved through several methods, primarily involving the reaction of benzoyl chloride with piperidine derivatives. A common synthetic route involves:

  1. Reagents: Benzoyl chloride and (R)-3-piperidinol.
  2. Conditions: The reaction typically occurs in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
  3. Procedure:
    • Mix benzoyl chloride with (R)-3-piperidinol.
    • Stir the mixture for several hours until completion, monitored by thin-layer chromatography.
    • After completion, the product is isolated via filtration or extraction methods followed by crystallization.

This method allows for high yields of the desired product while maintaining its chiral integrity .

Molecular Structure Analysis

The molecular structure of (R)-N-(piperidin-3-yl)benzamide consists of a piperidine ring connected to a benzamide moiety.

  • Structural Features:
    • The piperidine ring contributes to the compound's basicity and potential interactions with biological targets.
    • The amide functional group (-C(=O)NH-) is crucial for its biological activity, influencing binding interactions with enzymes or receptors.
Chemical Reactions Analysis

(R)-N-(piperidin-3-yl)benzamide can participate in various chemical reactions typical for amides:

  1. Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to yield piperidine and benzoic acid.
  2. Acylation Reactions: It can act as a nucleophile in acylation reactions, forming more complex derivatives.
  3. Substitution Reactions: The nitrogen atom in the piperidine ring can undergo alkylation or acylation, leading to diverse derivatives with altered pharmacological properties.

These reactions are significant for modifying the compound to enhance its therapeutic efficacy or reduce side effects .

Mechanism of Action

The precise mechanism of action for (R)-N-(piperidin-3-yl)benzamide varies depending on its target:

  1. Enzyme Inhibition: It may act as an inhibitor for specific enzymes such as acetylcholinesterase or other targets involved in neurotransmission.
  2. Receptor Modulation: The compound can interact with neurotransmitter receptors, potentially modulating synaptic transmission or influencing neuroprotective pathways.

Research indicates that its structural features allow it to effectively bind to active sites on target enzymes, thereby inhibiting their activity and altering physiological responses .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-N-(piperidin-3-yl)benzamide are critical for its application in medicinal chemistry:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases which may lead to decomposition.
  • Log P (Octanol-Water Partition Coefficient): Indicates moderate lipophilicity, which is beneficial for membrane permeability.

These properties influence its bioavailability and distribution within biological systems .

Applications

(R)-N-(piperidin-3-yl)benzamide has potential applications across various fields:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders such as Alzheimer's disease due to its inhibitory effects on acetylcholinesterase.
  2. Cardiovascular Research: Investigated for its potential effects on cardiovascular diseases, where modulation of specific pathways could lead to therapeutic benefits .
  3. Biochemical Research: Used in studies exploring enzyme mechanisms and receptor interactions, contributing to a deeper understanding of pharmacodynamics.
Introduction: Significance and Context of Chiral Benzamide Scaffolds

Historical Development of Piperidine-Based Therapeutics

Piperidine derivatives have evolved from natural product isolates to rationally designed therapeutics over two centuries. The isolation of piperine from black pepper (Piperaceae) in 1819 marked the first identification of this heterocyclic system in nature, though its therapeutic potential remained unexplored until the mid-20th century [6] [10]. The structural simplicity and synthetic accessibility of piperidine facilitated its rapid adoption as a medicinal chemistry scaffold, leading to several landmark developments:

  • Early Pharmacophores (1950s-1970s): The first-generation piperidine drugs focused on peripheral applications, exemplified by meperidine (a phenylpiperidine opioid analgesic) and diphenidol (a piperidine-containing antiemetic). These compounds established the piperidine ring as a viable bioisostere for morphinan alkaloids [4] [10].
  • CNS-Targeted Agents (1980s-2000s): Second-generation derivatives exploited the blood-brain barrier permeability of N-substituted piperidines. Notable examples include the antipsychotic haloperidol (butyrophenone class) and the acetylcholinesterase inhibitor donepezil, which features a benzylpiperidine motif critical for its activity against Alzheimer’s disease [1] [4].
  • Chiral Therapeutics Era (2010s-Present): Advances in asymmetric synthesis enabled the development of enantiopure piperidine drugs such as preclamol (a dopamine partial agonist) and solifenacin (a muscarinic antagonist), demonstrating superior target selectivity over racemic counterparts [6] [8].

Table 1: Evolution of Piperidine-Containing Therapeutics

EraRepresentative DrugTherapeutic ClassKey Structural Feature
1950s-1970sMeperidineOpioid analgesic4-Phenylpiperidine
1980s-2000sHaloperidolAntipsychotic4-(4-Chlorophenyl)-4-hydroxypiperidine
1980s-2000sDonepezilAcetylcholinesterase inhibitorN-Benzylpiperidine
2010s-PresentSolifenacinAntimuscarinic (urinary spasm)(R)-3-Quinuclidinyl benzamide

The emergence of (R)-N-(piperidin-3-yl)benzamide derivatives represents a strategic refinement of this historical trajectory, optimizing three-dimensional target complementarity through stereochemical control [1] [3].

Role of Stereochemistry in Nicotinic Ligand Efficacy

Stereochemistry critically determines the binding affinity and subtype selectivity of nAChR ligands due to the chiral nature of receptor binding pockets. The (R)-enantiomer of N-(piperidin-3-yl)benzamide exhibits superior interactions with neuronal nAChRs compared to its (S)-counterpart, attributable to three-dimensional complementarity with conserved receptor domains:

  • Orthosteric Site Geometry: High-resolution cryo-EM structures of the human α7 nAChR reveal an asymmetric binding pocket requiring precise ligand orientation. The (R)-configuration aligns the benzamide carbonyl toward TrpB (loop B) and the piperidine nitrogen toward the "aromatic box" (loop C), enabling optimal cation-π and hydrogen bonding interactions [2] [5].
  • Subtype Selectivity Mechanisms: Molecular dynamics simulations demonstrate that (R)-N-(piperidin-3-yl)benzamide derivatives achieve >20-fold selectivity for α4β2 over α3β4 nAChRs. This arises from differential interaction with β subunit residues: Glu60 in β2 forms a salt bridge with the protonated piperidine nitrogen, while β4-containing receptors lack this electrostatic complementarity [7] [8].
  • Allosteric Modulation: The (R)-enantiomer functions as a negative allosteric modulator (NAM) at α7 nAChRs by stabilizing desensitized states. Cryo-EM studies show it inserts into the "β subunit site" – an allosteric pocket 10Å from the orthosteric site – where the benzamide group engages Ser138 and Phe118 via van der Waals contacts, accounting for its insurmountable inhibition [2] [8].

Table 2: Enantioselective Binding Parameters of N-(Piperidin-3-yl)benzamide Derivatives at nAChRs

Receptor Subtype(R)-Enantiomer IC₅₀ (μM)(S)-Enantiomer IC₅₀ (μM)Selectivity Ratio (R/S)Key Interacting Residues
α4β2 nAChR6.0 ± 0.8128 ± 1521.3β2-Glu60, α4-Trp182
α3β4 nAChR29.5 ± 3.2315 ± 2810.7β4-Ser54, α3-Tyr91
α7 nAChR18.4 ± 2.1>500>27β-strand K147, E60 (allosteric)

Conformational stability studies confirm the (R)-enantiomer maintains axial chirality with rotational barriers >34 kcal/mol, ensuring negligible racemization under physiological conditions [9]. This stereochemical integrity is essential for sustained receptor occupancy in vivo.

(R)-N-(Piperidin-3-yl)benzamide as a Privileged Structure in Medicinal Chemistry

The (R)-N-(piperidin-3-yl)benzamide scaffold qualifies as a "privileged structure" due to its adaptability across multiple target classes while retaining stereochemical specificity. Three characteristics underpin this designation:

  • Synthetic Versatility: The scaffold accommodates diverse modifications at three strategic positions:
  • Benzamide Aryl Ring: Electron-withdrawing groups (e.g., 4-CF₃) enhance α4β2 nAChR affinity, while 3,5-dimethoxy substitutions improve 5-HT₄ receptor agonism [3] [6].
  • Piperidine Nitrogen: N-Alkylation with propyl or allyl groups modulates blood-brain barrier penetration (logP range: 1.8-2.7), whereas bulky arylalkyl chains (e.g., 1-naphthylmethyl) confer 5-HT₃ receptor antagonism [3] [8].
  • Piperidine C-5 Position: Methyl or hydroxyl substitutions enhance metabolic stability without compromising enantioselectivity [6] [9].
  • Target Polypharmacology: Despite a conserved core, minor modifications redirect target engagement:
  • Unsubstituted benzamides exhibit α4β2 nAChR antagonism (IC₅₀: 6.0 μM) [8].
  • 4-Amino-5-chloro-2-methoxy variants act as potent 5-HT₄ receptor agonists (EC₅₀: 1-10 nM), improving gastrointestinal motility [3].
  • 3-Biphenyl derivatives demonstrate P2X7 receptor antagonism (IC₅₀: 0.8 μM) with antitumor activity [6].
  • Chiral Pool Synthesis: Efficient routes exploit natural chiral precursors:
  • Resolution via diastereomeric salt formation using L-tartaric acid (ee >99%) [1].
  • Asymmetric hydrogenation of Δ³-piperideine intermediates with DuPhos catalysts (ee: 92-97%) [9].
  • Biocatalytic desymmetrization of 3-aminoglutarimide using lipases (ee: 98%) [6].

Table 3: Structure-Activity Relationship of (R)-N-(Piperidin-3-yl)benzamide Derivatives

Structural ModificationBiological ActivityPotency (IC₅₀/EC₅₀)Target Selectivity
Unsubstituted benzamidenAChR antagonism6.0 μMα4β2 > α3β4 (21-fold)
4-Amino-5-chloro-2-methoxybenzamide5-HT₄ receptor agonism3.2 nM>1000-fold vs 5-HT₃
4-(3-Trifluoromethylbenzoyl) variantHSP70 inhibition0.84 μMBreast cancer cell lines
N-(6-Phenylhexyl) derivativeEnhanced oral bioavailability (F=42%)N/A5-HT₄ agonist
N-Allyl-4-nitrobenzamideAntiviral (influenza)7.7 μMRimantadine-resistant H1N1

Recent innovations include chiral dinitrogen ligands (BiIM class) enabling asymmetric Pd/norbornene catalysis for synthesizing C–N axially chiral analogs. These methods achieve ee >90% using plain norbornene (vs. stoichiometric chiral auxiliaries), facilitating large-scale production [9].

Properties

CAS Number

1062136-14-4

Product Name

(R)-N-(piperidin-3-yl)benzamide

IUPAC Name

N-[(3R)-piperidin-3-yl]benzamide

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)/t11-/m1/s1

InChI Key

ZFLKDMGBVZHBAC-LLVKDONJSA-N

SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC=CC=C2

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.